molecular formula C8H12BNO3 B1395971 (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1088496-42-7

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B1395971
CAS No.: 1088496-42-7
M. Wt: 181 g/mol
InChI Key: HQNCOBIVRYULKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a type of organoboron compound . It is not intended for human or veterinary use, but for research purposes . The molecular formula is C8H12BNO3 and the molecular weight is 181 g/mol.


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “this compound”, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group and a hydroxypropan-2-yl group attached to it.


Chemical Reactions Analysis

Pyridinylboronic acids, such as “this compound”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions :(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is prominently used in Suzuki cross-coupling reactions. This process is fundamental in organic synthesis, allowing the formation of carbon-carbon bonds. Boronic acids, including variants like the one , act as crucial reagents in these reactions, contributing to the synthesis of diverse organic compounds, including pharmaceuticals and polymers (Bouillon et al., 2003).

  • Synthesis of Pyridine-based Ligands :This compound has been used in the synthesis of pyridine-based ligands. These ligands are integral in coordinating with metals, forming complexes that are useful in various chemical processes, including catalysis and material science (Böttger et al., 2012).

  • API-based Synthesis in Pharmaceuticals :In the pharmaceutical industry, boronic acids are significant in the synthesis of Active Pharmaceutical Ingredients (APIs). Their role in palladium-catalyzed Suzuki–Miyaura borylation reactions is crucial for preparing various active agents, demonstrating their importance in drug development and synthesis (Sanghavi et al., 2022).

  • Formation of Heterocycles :The compound is utilized in the formation of novel heterocycles, which are essential structures in many pharmaceuticals and organic materials. These heterocycles often exhibit unique physical and chemical properties suitable for various applications (Srivastava & Bhardwaj, 1978).

  • Molecular Structure and Interaction Studies :Studies have been conducted to understand the molecular structure and interactions of boron-containing compounds, including boronic acids. These studies are significant in the development of materials and drugs, providing insights into how these compounds interact at the molecular level (Hernández-Negrete et al., 2021).

  • Boronic Acid Catalysis :Beyond its use in Suzuki coupling, boronic acids are also recognized for their utility as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation. This versatility highlights the compound's significance in organic synthesis and drug development (Hall, 2019).

Mechanism of Action

Target of Action

The primary target of the compound (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The this compound interacts with its targets through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The this compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is widely applied in organic synthesis, and its success is attributed to the mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the preparation of therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is known for its tolerance to a variety of functional groups and its mild reaction conditions . Therefore, the efficacy and stability of the compound can be influenced by factors such as temperature, solvent, and the presence of other functional groups .

Properties

IUPAC Name

[6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCOBIVRYULKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717197
Record name [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088496-42-7
Record name [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(5-bromopyridin-2-yl)propan-2-ol (70 mg, 0.3 mmol), 4,4,5,5,4′,4′,5′,5′-octamethyl-[2,2′]bi[[1,3,2]dioxaborolanyl] (90.0 mg, 0.36 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (10 mg, 0.01 mmol), and potassium acetate (100 mg, 1 mmol) in 1,4-dioxane (5 mL) was heated at 120° C. overnight. The reaction was complete by LC/MS, was concentrated in vacuo to give crude [6-(1-hydroxy-1-methylethyl)pyridin-3-yl]boronic acid. LCMS calculated for C8H13BNO3 (M+H)+: m/z=182.1; found: 182.1.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 5
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.